4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
CAS No.: 590376-61-7
Cat. No.: VC3777835
Molecular Formula: C11H17N3S
Molecular Weight: 223.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 590376-61-7 |
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Molecular Formula | C11H17N3S |
Molecular Weight | 223.34 g/mol |
IUPAC Name | 3-cyclohexyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C11H17N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,13,15) |
Standard InChI Key | BCLVTKWIMAUZQF-UHFFFAOYSA-N |
SMILES | C=CCN1C(=NNC1=S)C2CCCCC2 |
Canonical SMILES | C=CCN1C(=NNC1=S)C2CCCCC2 |
Introduction
Structural Characteristics and Properties
Chemical Structure and Composition
4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol features a five-membered 1,2,4-triazole ring system with three nitrogen atoms at positions 1, 2, and 4. The molecule contains a thiol (-SH) group at position 3, an allyl group (CH₂CH=CH₂) attached to the nitrogen at position 4, and a cyclohexyl group at position 5. This unique combination of substituents contributes to its molecular formula C₁₁H₁₇N₃S and an approximate molecular weight of 223.34 g/mol, distinguishing it from related compounds such as 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol (211.33 g/mol) and 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol (217.29 g/mol) .
The presence of both aliphatic (cyclohexyl) and unsaturated (allyl) substituents on the triazole ring creates a molecule with distinctive spatial arrangement and electronic distribution. The compound exists in tautomeric forms, with the thiol form (-SH) and the thione form (=S) in equilibrium, a characteristic feature of 1,2,4-triazole-3-thiol derivatives.
Property | Predicted Value/Characteristic |
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Molecular Formula | C₁₁H₁₇N₃S |
Molecular Weight | 223.34 g/mol |
Physical State | Crystalline solid |
Color | White to pale yellow |
Solubility | Soluble in organic solvents; limited water solubility |
LogP | Higher than related triazoles due to lipophilic substituents |
Hydrogen Bond Donors | 1 (thiol group) |
Hydrogen Bond Acceptors | 3 (nitrogen atoms) |
Rotatable Bonds | Multiple (in allyl and cyclohexyl groups) |
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol would likely follow established pathways for similar 1,2,4-triazole-3-thiol derivatives. Based on synthetic strategies documented for related compounds, a multi-step approach would be required to construct the triazole ring and introduce the specific substituents at the appropriate positions.
Spectroscopic Characterization
Infrared Spectroscopy
The infrared (IR) spectrum of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol would exhibit characteristic absorption bands that provide valuable information about its functional groups. Based on the spectral data of related triazole derivatives, the following key absorption bands would be expected:
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A weak to moderate band at approximately 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group
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Multiple bands in the 2850-3000 cm⁻¹ region attributed to C-H stretching vibrations of the cyclohexyl and allyl groups
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A band at around 3050-3100 cm⁻¹ for the =C-H stretching of the allyl group
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A strong band at approximately 1600-1650 cm⁻¹ for the C=N stretching vibration of the triazole ring
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A band at around 1630-1640 cm⁻¹ for the C=C stretching vibration of the allyl group
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Several bands in the 1400-1500 cm⁻¹ region for the C-H bending vibrations of the cyclohexyl and allyl groups
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A band at approximately 1000-1050 cm⁻¹ corresponding to the C-N stretching vibration
These spectral features would be consistent with those observed for other 1,2,4-triazole derivatives, such as those reported for 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol .
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information about 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The expected ¹H NMR and ¹³C NMR spectral features would include:
¹H NMR Spectroscopy:
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A signal at approximately 13.0-14.0 ppm for the thiol proton (SH), which may be absent or broadened due to exchange processes
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Signals at 5.8-6.0 ppm (multiplet) for the -CH= proton of the allyl group
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Signals at 5.0-5.3 ppm (multiplets) for the =CH₂ protons of the allyl group
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A signal at 4.5-4.7 ppm (doublet) for the -CH₂- protons of the allyl group attached to the nitrogen
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Multiple signals between 1.0-2.5 ppm corresponding to the cyclohexyl protons, with characteristic patterns reflecting axial and equatorial positions
¹³C NMR Spectroscopy:
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A signal at approximately 165-170 ppm for the C-3 carbon (bearing the thiol group)
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A signal at 150-155 ppm for the C-5 carbon (connected to the cyclohexyl group)
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Signals at 130-135 ppm for the -CH= carbon of the allyl group
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A signal at 115-120 ppm for the =CH₂ carbon of the allyl group
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A signal at 45-50 ppm for the -CH₂- carbon of the allyl group attached to the nitrogen
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Multiple signals between 25-40 ppm for the cyclohexyl carbons
These spectral features would allow for comprehensive structural confirmation of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.
Biological Activities and Applications
Antimicrobial Properties
Based on the documented biological activities of related 1,2,4-triazole-3-thiol derivatives, 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is expected to exhibit significant antimicrobial properties. The triazole-thiol scaffold has been associated with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species .
The search results indicate that Schiff bases of 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated good to moderate antimicrobial activities against tested microbial species, with greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria . By analogy, 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol may exhibit similar antimicrobial profiles, with potential enhancements due to its specific substituent pattern.
The lipophilic nature of the cyclohexyl group would likely facilitate penetration through microbial cell membranes, potentially enhancing antimicrobial efficacy. The allyl group might also contribute to antimicrobial activity through specific interactions with biological targets within microbial cells or through its ability to undergo metabolic transformations to more active metabolites.
Structure-Activity Relationships
The biological activities of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol can be understood through structure-activity relationships (SAR) by comparing it with related compounds. The presence of specific substituents at positions 4 and 5 of the triazole ring significantly influences the compound's biological profile:
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Allyl Substituent at Position 4: Comparison with 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol suggests that replacing the ethyl group with an allyl group introduces unsaturation and increased flexibility, potentially enhancing interaction with biological targets. The allyl group also provides a site for potential metabolic modifications that might influence activity.
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Cyclohexyl Substituent at Position 5: When compared with 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol , the replacement of the planar, aromatic phenyl group with the three-dimensional, aliphatic cyclohexyl group would alter the molecule's spatial arrangement and hydrophobicity. This substitution would likely change the binding affinity to biological targets and modify the compound's pharmacokinetic properties.
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Thiol Group at Position 3: The thiol group represents a conserved feature across many bioactive triazole derivatives. It contributes to biological activity through its ability to form hydrogen bonds, coordinate with metal ions, and participate in redox processes. The thiol group may also serve as a point of attachment to biological targets, potentially through the formation of disulfide bridges with protein thiols.
Table 2: Comparative Analysis of 4-Allyl-5-Cyclohexyl-4H-1,2,4-Triazole-3-Thiol with Related Compounds
Compound | Molecular Weight (g/mol) | Key Structural Features | Potential Impact on Biological Activity |
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4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | 223.34 | Allyl at position 4, Cyclohexyl at position 5 | Combined lipophilicity and unsaturation potentially enhancing membrane penetration and target binding |
5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol | 211.33 | Ethyl at position 4, Cyclohexyl at position 5 | Less conformational flexibility compared to allyl analogue; potentially different binding profile |
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 217.29 | Allyl at position 4, Phenyl at position 5 | Aromatic interactions possible with phenyl group; different spatial arrangement compared to cyclohexyl analogue |
Computational and Theoretical Studies
Molecular Modeling and Docking Studies
Computational approaches can provide valuable insights into the molecular properties and potential biological interactions of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. Molecular modeling techniques would allow for the prediction of the compound's three-dimensional structure, electronic distribution, and energetic properties.
Molecular docking studies could identify potential biological targets for 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol by simulating its interactions with various proteins of interest. These studies would help elucidate the binding modes, key interaction sites, and relative binding affinities of the compound with target proteins, providing a rational basis for understanding its biological activities.
The results of such computational studies would guide the design of structural modifications to enhance specific activities or improve pharmacokinetic properties, facilitating the development of more potent and selective derivatives.
Quantitative Structure-Activity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) studies would establish mathematical correlations between the structural features of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol and its biological activities. By comparing the activities of a series of related compounds with varying substituents, QSAR models could identify the structural elements most critical for specific biological effects.
These QSAR models would then serve as predictive tools for designing new derivatives with optimized activity profiles. For example, they might suggest modifications to the allyl or cyclohexyl groups that could enhance antimicrobial potency or selectivity for specific targets.
Comparative Analysis with Other Triazole Derivatives
Structural Comparisons
4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol represents a unique combination of substituents on the 1,2,4-triazole-3-thiol scaffold. When compared with the compounds described in the search results, several structural differences and similarities become apparent:
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Comparison with Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol: While both share the 1,2,4-triazole-3-thiol core, the compounds differ in the nature of substituents at positions 4 and 5. The Schiff bases feature an amino group at position 4 (later modified through Schiff base formation) and a 2-hydroxyphenyl group at position 5, in contrast to the allyl and cyclohexyl groups in 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol .
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Comparison with 5-Benzyl-4-Ethyl-4H-1,2,4-Triazole-3-Thiol: Both compounds contain an alkyl substituent at position 4, but differ in the specific group (ethyl versus allyl). Additionally, the benzyl group at position 5 in this compound introduces an aromatic character different from the purely aliphatic cyclohexyl group in 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol .
Activity Profile Comparisons
Based on the documented activities of related compounds, a comparison of the potential activity profiles can be established:
Table 3: Predicted Biological Activities of 4-Allyl-5-Cyclohexyl-4H-1,2,4-Triazole-3-Thiol Compared to Related Compounds
These comparative analyses highlight both the similarities in core biological activities expected across the triazole-thiol family and the potential unique features that might arise from the specific substituent pattern in 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.
Future Research Directions
Synthesis and Characterization
Future research on 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol should prioritize the development of efficient and scalable synthetic routes, with emphasis on:
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Optimizing reaction conditions to maximize yield and purity
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Exploring alternative synthetic pathways that reduce the number of steps or employ greener chemistry approaches
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Comprehensive characterization using advanced analytical techniques including high-resolution mass spectrometry, 2D NMR, and X-ray crystallography to establish unequivocal structural confirmation
Biological Evaluation
Comprehensive biological screening of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol would be essential to establish its full activity profile:
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Antimicrobial evaluation against a broad panel of bacterial and fungal pathogens, including drug-resistant strains
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Assessment of cytotoxicity against mammalian cell lines to establish a preliminary safety profile
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Investigation of specific molecular targets and mechanisms of action using biochemical and cellular assays
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Evaluation of anti-inflammatory, antioxidant, and other potential biological activities
Structural Modifications and SAR Studies
Systematic structural modifications of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol would generate valuable structure-activity relationship data:
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Modification of the allyl group (extension, reduction, or functionalization) to assess the impact on biological activities
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Substitution of the cyclohexyl group with other alicyclic or aromatic groups to optimize lipophilicity and target binding
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Exploration of modifications at the thiol group (alkylation, acylation, or oxidation) to develop derivatives with altered activity profiles
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Creation of hybrid molecules incorporating the 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol scaffold with other bioactive moieties
These research directions would significantly advance the understanding of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol and its potential as a lead compound for therapeutic applications.
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